molecular formula C32H37NO6S B117204 (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid CAS No. 150399-22-7

(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid

Cat. No. B117204
M. Wt: 563.7 g/mol
InChI Key: QQUXZUFSDIOIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid, also known as C75, is a synthetic compound that has shown promising results in the field of cancer research. It has been found to inhibit fatty acid synthesis, which is essential for the growth and proliferation of cancer cells.

Mechanism Of Action

(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid inhibits fatty acid synthesis by targeting the enzyme fatty acid synthase (FAS). FAS is responsible for the synthesis of fatty acids, which are essential for the growth and proliferation of cancer cells. By inhibiting FAS, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid deprives cancer cells of the fatty acids they need to survive. This leads to the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been shown to have several biochemical and physiological effects. It inhibits FAS activity, leading to a decrease in the synthesis of fatty acids. This results in the activation of AMP-activated protein kinase (AMPK), which is involved in the regulation of cellular energy homeostasis. (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid also activates peroxisome proliferator-activated receptor alpha (PPARα), which is involved in the regulation of lipid metabolism.

Advantages And Limitations For Lab Experiments

One of the advantages of using (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid in lab experiments is its ability to inhibit fatty acid synthesis, which is essential for the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been found to induce toxicity in some cell lines.

Future Directions

There are several future directions for (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid research. One area of interest is the development of new cancer treatments based on (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid. Researchers are also studying the potential use of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid in the treatment of other diseases, such as obesity and diabetes. In addition, there is ongoing research into the mechanisms of action of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid and its effects on cellular metabolism. Finally, researchers are exploring ways to improve the solubility and bioavailability of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid to make it more effective in vivo.

Synthesis Methods

(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid can be synthesized by a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of 2-pyridinemethanol with 6-bromohex-1-yne to form 6-(2-pyridinyl)hex-1-yne. This compound is then reacted with 8-(4-methoxyphenyl)octan-1-ol to form 6-(2-pyridinyl)-5-((8-(4-methoxyphenyl)octyl)oxy)hex-1-yne. The next step involves the reaction of this compound with thiomorpholine to form (6-(2-pyridinyl)-5-((8-(4-methoxyphenyl)octyl)oxy)hex-1-ynyl)morpholine. Finally, the addition of benzoic acid and the deprotection of the thiomorpholine group results in the formation of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid.

Scientific Research Applications

(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been extensively studied for its potential use in cancer treatment. It has been found to inhibit fatty acid synthesis, which is essential for the growth and proliferation of cancer cells. In addition, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments.

properties

CAS RN

150399-22-7

Product Name

(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid

Molecular Formula

C32H37NO6S

Molecular Weight

563.7 g/mol

IUPAC Name

3-[[6-[(E)-2-carboxyethenyl]-5-[8-(4-methoxyphenyl)octoxy]pyridin-2-yl]methylsulfanylmethyl]benzoic acid

InChI

InChI=1S/C32H37NO6S/c1-38-28-15-12-24(13-16-28)9-6-4-2-3-5-7-20-39-30-18-14-27(33-29(30)17-19-31(34)35)23-40-22-25-10-8-11-26(21-25)32(36)37/h8,10-19,21H,2-7,9,20,22-23H2,1H3,(H,34,35)(H,36,37)/b19-17+

InChI Key

QQUXZUFSDIOIFJ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)/C=C/C(=O)O

SMILES

COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)C=CC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)C=CC(=O)O

synonyms

(E)-3-((((6-(2-carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid
SB 201993
SB-201993

Origin of Product

United States

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